Methyl 2-phenoxysulfonylethanimidate;hydrochloride
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Overview
Description
Methyl 2-phenoxysulfonylethanimidate;hydrochloride is a chemical compound with a unique structure that combines a phenoxy group, a sulfonyl group, and an ethanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenoxysulfonylethanimidate;hydrochloride typically involves the reaction of phenoxyacetic acid with sulfonyl chloride to form the corresponding sulfonyl ester. This ester is then reacted with methylamine to produce the ethanimidate derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenoxysulfonylethanimidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-phenoxysulfonylethanimidate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-phenoxysulfonylethanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: These compounds share the phenoxy group and have similar chemical properties.
Sulfonyl chlorides: These compounds are used in similar synthetic routes and have comparable reactivity.
Ethanimidate derivatives: These compounds have similar structural features and are used in related applications
Uniqueness
Methyl 2-phenoxysulfonylethanimidate;hydrochloride is unique due to its combination of functional groups, which imparts specific chemical and biological properties.
Properties
CAS No. |
646053-34-1 |
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Molecular Formula |
C9H12ClNO4S |
Molecular Weight |
265.71 g/mol |
IUPAC Name |
methyl 2-phenoxysulfonylethanimidate;hydrochloride |
InChI |
InChI=1S/C9H11NO4S.ClH/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H |
InChI Key |
KHZADAWTVHOGQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CS(=O)(=O)OC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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